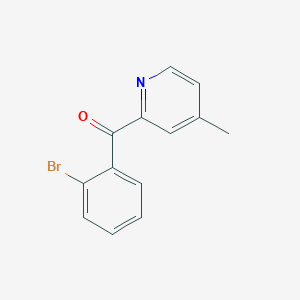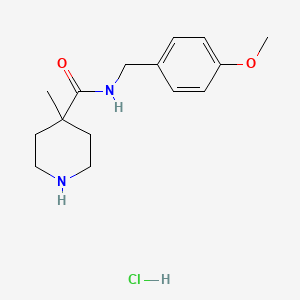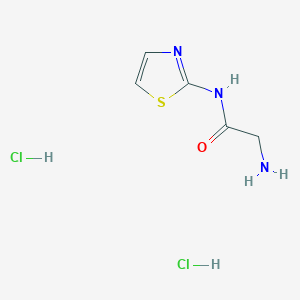![molecular formula C13H11F3N2O3S B1531170 2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate CAS No. 1269151-65-6](/img/structure/B1531170.png)
2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate, commonly referred to as TFTC, is an organic compound of the thiazol-2-ylcarbamate class. It is a versatile compound that has been used in various scientific research applications due to its unique properties. TFTC has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Electrophilic Substitution
Research demonstrates the utility of carbamate compounds in directed lithiation and subsequent reactions with electrophiles. For instance, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate undergo directed lithiation, enabling the synthesis of substituted products. This highlights their potential as intermediates in organic synthesis, allowing for the introduction of various functional groups through electrophilic substitution (Smith et al., 2013).
Keto-Enol Tautomerism and Vibrational Spectroscopy
Another study focused on the keto-enol tautomerism of a carbamate compound, employing theoretical and vibrational spectroscopic analyses. This research provides insight into the stability of tautomeric forms and the influence of hydrogen bonding on molecular structure. Such studies are essential for understanding the chemical behavior and potential applications of carbamate derivatives in material science and pharmaceutical development (Arı et al., 2016).
Synthesis of Quinazolinones
Carbamate derivatives also play a crucial role in the synthesis of quinazolinones, compounds with significant pharmacological activities. The research illustrates the transformation of carbamate-related intermediates into quinazolinones, demonstrating the versatility of carbamates in synthesizing heterocyclic compounds with potential therapeutic uses (Dean & Papadopoulos, 1982).
Photophysical and Electrochemical Properties
Furthermore, carbamate-based polymers exhibit interesting photophysical and electrochemical properties. A study on star-shaped single-polymer systems with carbazole units reveals their potential in organic electronics, such as in light-emitting diodes and solar cells, due to their ability to achieve saturated white emission and amplified spontaneous emission (Liu et al., 2016).
Ring Closure Reactions
The kinetics of ring closure reactions of substituted phenyl carbamates have been studied, showing the potential of carbamates in synthesizing cyclic compounds through intramolecular cyclization. This research contributes to the understanding of reaction mechanisms and the development of synthetic methodologies for cyclic compounds (Hanusek et al., 2006).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-20-9-4-2-8(3-5-9)10-6-22-11(17-10)18-12(19)21-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHDLLWCCSGXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




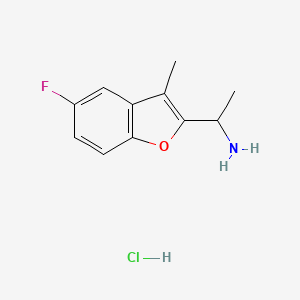
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)
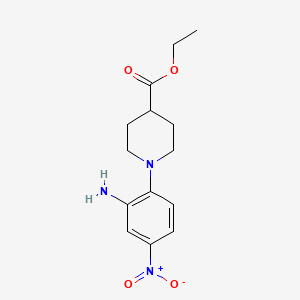
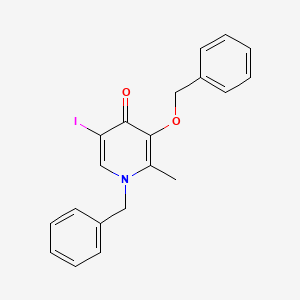

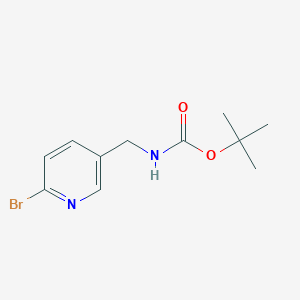
![5,4'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1531097.png)
![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)


